

# Application of Suberylglycine-d2 in Newborn Screening for MCADD

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## Compound of Interest

Compound Name: Suberylglycine-d2

Cat. No.: B12413441

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) is an autosomal recessive inherited disorder of fatty acid  $\beta$ -oxidation.[1] If undiagnosed, MCADD can lead to severe metabolic crises, including hypoketotic hypoglycemia, lethargy, vomiting, and in some cases, coma or sudden death.[2] Newborn screening (NBS) programs worldwide have incorporated tandem mass spectrometry (MS/MS) to detect MCADD by measuring elevated levels of octanoylcarnitine (C8) in dried blood spots (DBS).[3] While C8 is a sensitive primary marker, confirmatory testing is crucial to minimize false positives and ensure accurate diagnosis.

Urinary acylglycine analysis is a key component of this confirmatory process. In MCADD, the impaired  $\beta$ -oxidation of medium-chain fatty acids leads to the accumulation of upstream metabolites, which are then conjugated with glycine and excreted in the urine. Suberylglycine, along with hexanoylglycine, is a characteristic and sensitive biomarker for MCADD.[3][4] Quantitative analysis of these acylglycines is typically performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using stable isotope-labeled internal standards to ensure accuracy and precision.

This document provides detailed application notes and protocols for the use of **Suberylglycine-d2** as an internal standard in the quantitative analysis of suberylglycine for the confirmation of MCADD in newborns.

## Data Presentation

The following tables summarize the typical concentrations of urinary suberylglycine in various newborn populations. These values are indicative and may vary between laboratories and analytical methods.

Table 1: Urinary Suberylglycine Concentrations in Newborns

Population	Suberylglycine Concentration (μmol/mol creatinine)	Reference
Healthy Newborns	< 2	[1]
MCADD Confirmed	> 10 (often significantly higher)	[1][3]
False Positive (NBS)	Generally within the healthy range	[5]

Table 2: Performance Characteristics of Urinary Acylglycine Analysis in MCADD Diagnosis

Parameter	Performance	Reference
Diagnostic Sensitivity	High	[3]
Diagnostic Specificity	High	[3]

## Experimental Protocols

### Protocol 1: Quantitative Analysis of Urinary Suberylglycine using LC-MS/MS with Suberylglycine-d2 Internal Standard

This protocol describes a method for the quantitative analysis of suberylglycine in urine samples from newborns suspected of having MCADD.

Materials and Reagents:

- Urine sample (random collection)
- Suberylglycine (analytical standard)
- **Suberylglycine-d2** (internal standard)
- Creatinine standard
- LC-MS grade water
- LC-MS grade acetonitrile
- Formic acid
- Microcentrifuge tubes
- Autosampler vials

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source

Procedure:

- Sample Preparation:
  1. Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
  2. Centrifuge the urine sample at 10,000 x g for 5 minutes to pellet any particulate matter.
  3. In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of an internal standard working solution (containing a known concentration of **Suberylglycine-d2** in 0.1% formic acid in water/acetonitrile 95:5 v/v).
  4. Vortex the mixture for 30 seconds.

5. Transfer the solution to an autosampler vial for LC-MS/MS analysis.

- LC-MS/MS Analysis:

- LC Conditions (example):

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8  $\mu$ m)
    - Mobile Phase A: 0.1% formic acid in water
    - Mobile Phase B: 0.1% formic acid in acetonitrile
    - Gradient: A suitable gradient to separate suberylglycine from other urinary components (e.g., 5% B to 95% B over 5 minutes).
    - Flow Rate: 0.3 mL/min
    - Column Temperature: 40 °C
    - Injection Volume: 5  $\mu$ L

- MS/MS Conditions (example):

- Ionization Mode: Positive Electrospray Ionization (ESI+)
    - Multiple Reaction Monitoring (MRM) transitions:
      - Suberylglycine: e.g., m/z 218.1 -> 76.1
      - **Suberylglycine-d2**: e.g., m/z 220.1 -> 76.1
    - Optimize collision energy and other source parameters for maximum signal intensity.

- Data Analysis and Quantification:

1. Create a calibration curve using known concentrations of suberylglycine standard spiked with the internal standard.

2. Calculate the peak area ratio of the analyte (suberylglycine) to the internal standard (**Suberylglycine-d2**) for each calibrator and patient sample.
3. Determine the concentration of suberylglycine in the urine sample by interpolating the peak area ratio from the calibration curve.
4. Measure the creatinine concentration in the urine sample using a standard clinical laboratory method.
5. Express the final suberylglycine concentration as a ratio to creatinine (e.g., in  $\mu\text{mol/mol}$  creatinine) to normalize for urine dilution.

## Protocol 2: Proposed Synthesis of Suberylglycine-d2

This protocol outlines a potential synthetic route for **Suberylglycine-d2**, starting from commercially available deuterated suberic acid.

Materials:

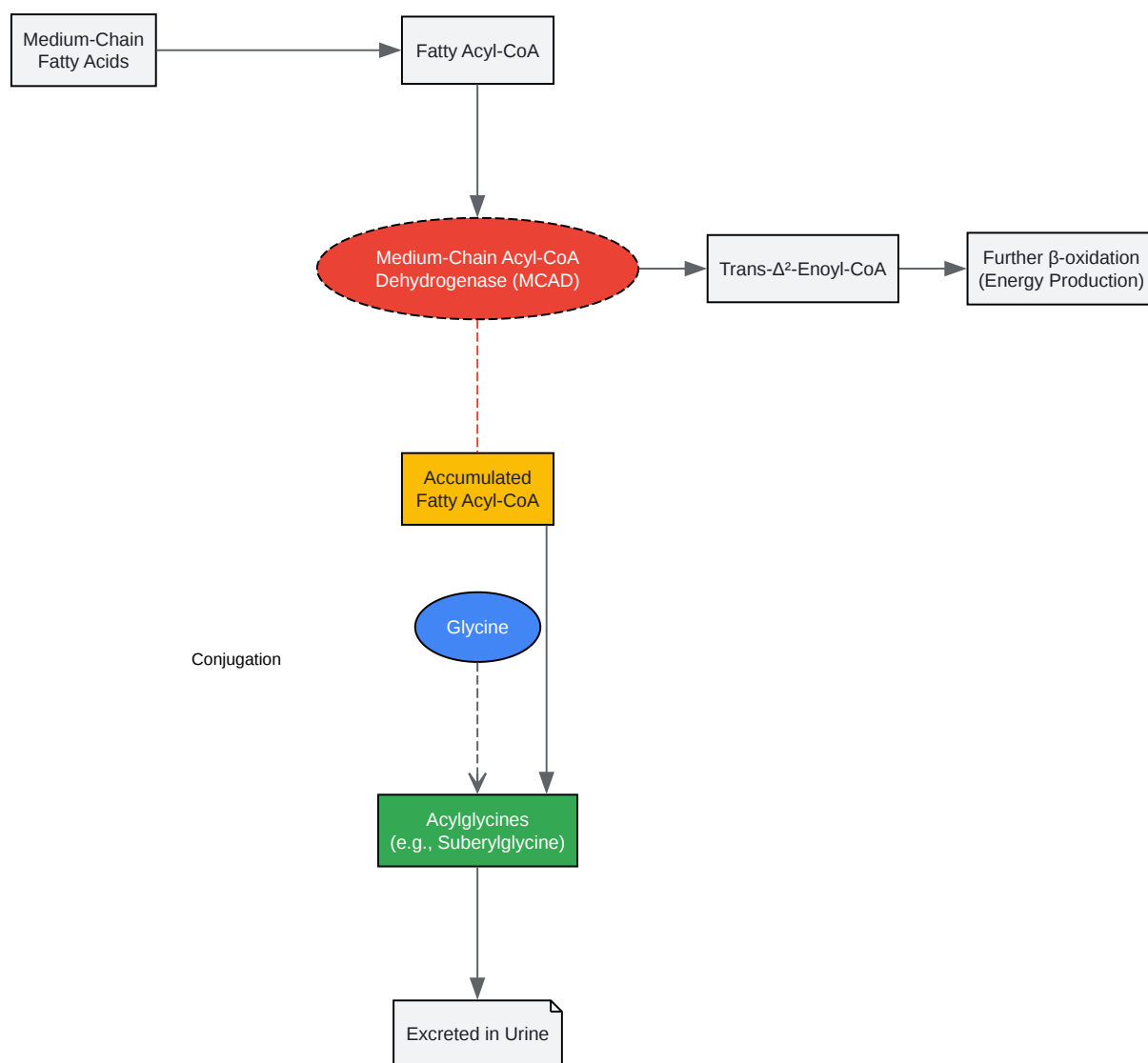
- Suberic acid-d4 (commercially available)
- Thionyl chloride ( $\text{SOCl}_2$ )
- Glycine
- Sodium hydroxide ( $\text{NaOH}$ )
- Anhydrous dichloromethane (DCM)
- Anhydrous diethyl ether
- Other necessary solvents and reagents for purification

Procedure:

- Synthesis of Suberoyl-d4 Chloride:
  1. In a round-bottom flask under an inert atmosphere, dissolve Suberic acid-d4 in a minimal amount of anhydrous DCM.

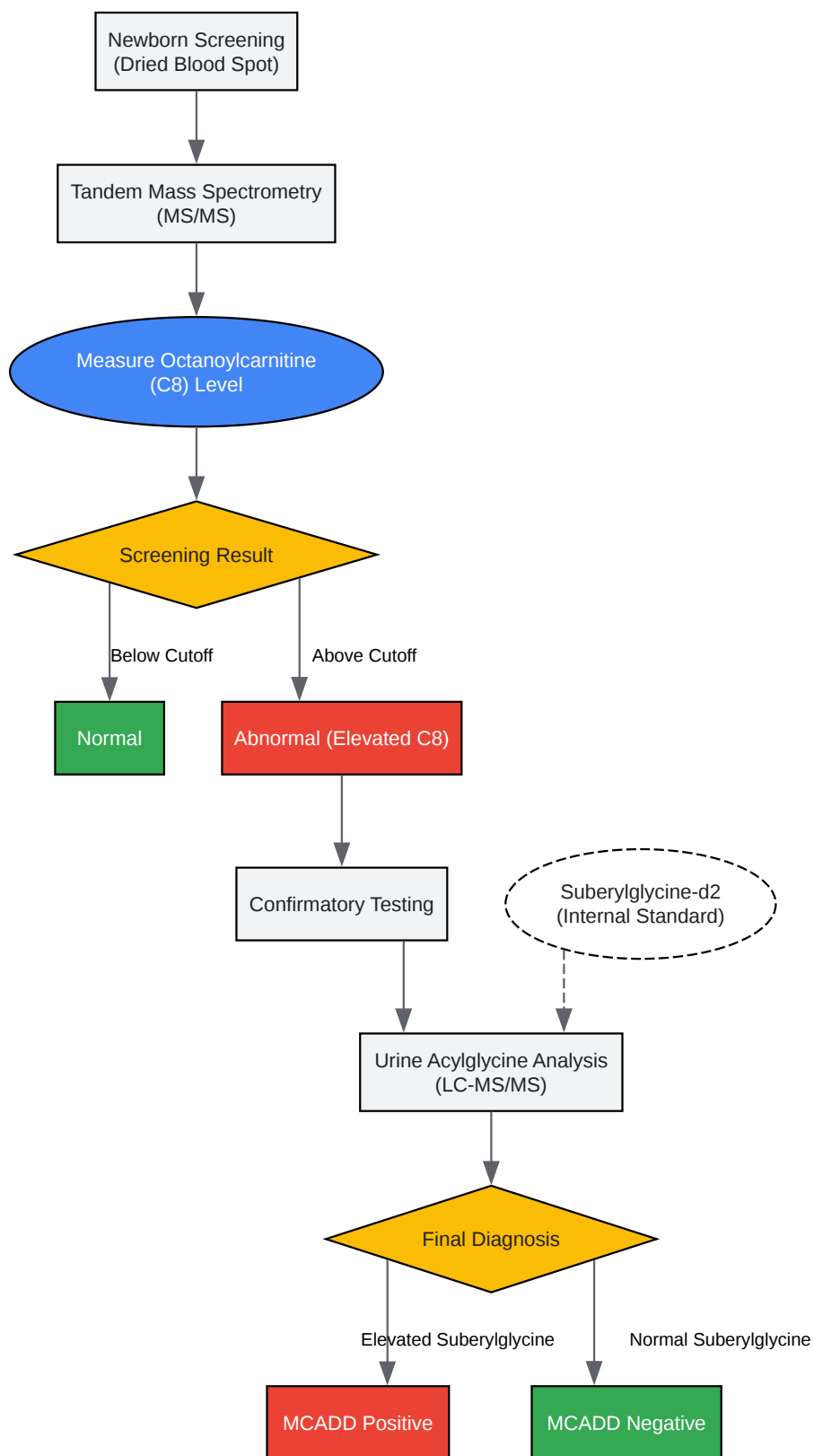
2. Slowly add an excess of thionyl chloride to the solution at 0 °C.
  3. Allow the reaction to warm to room temperature and then reflux for 2-3 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).
  4. Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude Suberoyl-d4 chloride.
- Coupling of Suberoyl-d4 Chloride with Glycine (Schotten-Baumann reaction):
    1. Dissolve glycine in an aqueous solution of sodium hydroxide.
    2. Cool the glycine solution in an ice bath.
    3. Slowly add the crude Suberoyl-d4 chloride to the glycine solution with vigorous stirring.
    4. Maintain the pH of the reaction mixture in the alkaline range by adding additional NaOH solution as needed.
    5. Continue stirring for 2-3 hours at room temperature.
    6. Acidify the reaction mixture with hydrochloric acid to precipitate the crude **Suberylglycine-d2**.
    7. Collect the precipitate by filtration and wash with cold water.
  - Purification:
    1. Recrystallize the crude product from a suitable solvent system (e.g., water or ethanol/water) to obtain pure **Suberylglycine-d2**.
    2. Confirm the identity and purity of the final product by NMR spectroscopy and mass spectrometry.

## Visualizations



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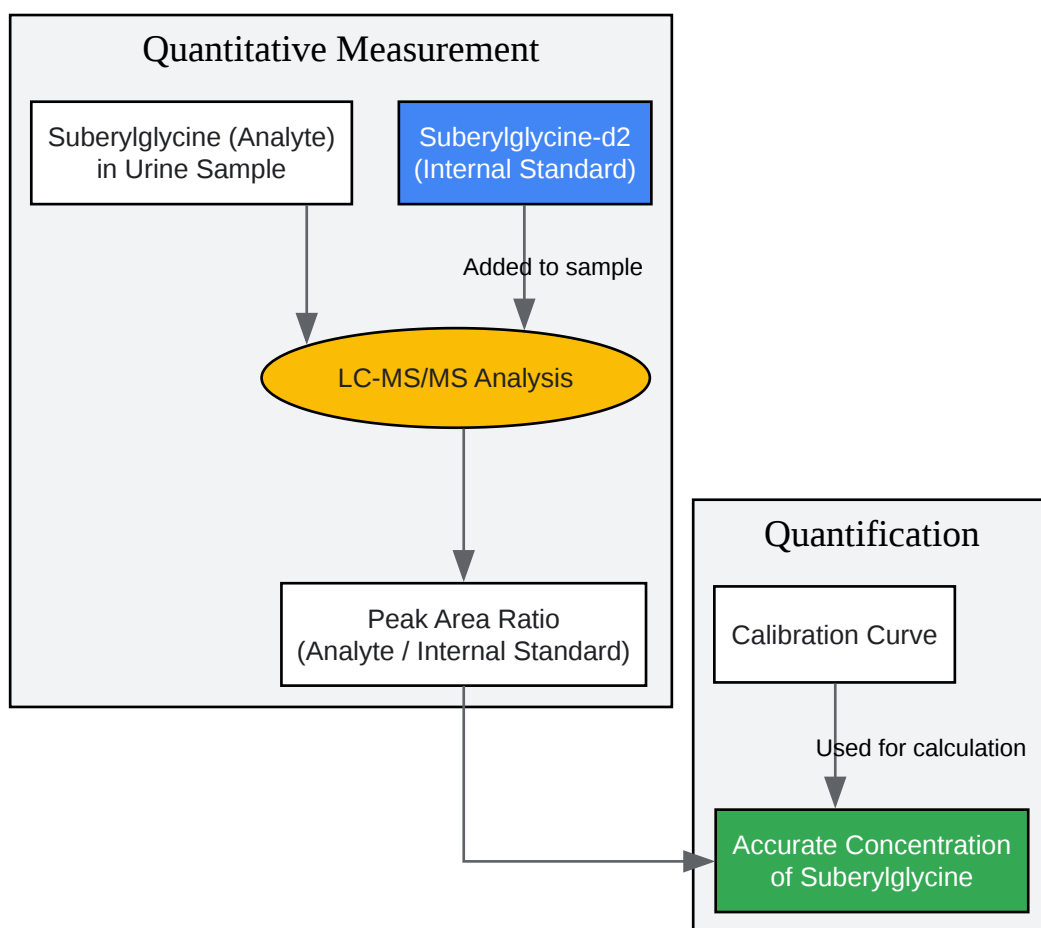
Caption: Biochemical pathway of MCADD.



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Caption: Newborn screening workflow for MCADD.





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Caption: Role of **Suberylglycine-d2** in quantification.

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- To cite this document: BenchChem. [Application of Suberylglycine-d2 in Newborn Screening for MCADD]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12413441#application-of-suberylglycine-d2-in-newborn-screening-for-mcadd]

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